tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl group, an azetidine ring, and an aminooxy functional group
Preparation Methods
The synthesis of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminooxy group: This step often involves the use of reagents such as hydroxylamine derivatives.
tert-Butyl protection: The tert-butyl group can be introduced using tert-butyl esters or tert-butyl chloride under suitable conditions
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under suitable conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate
These compounds share similar structural features but differ in the size and nature of the ring system.
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(aminooxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
ZFPYRTPACWKFOJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CON |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CON |
Origin of Product |
United States |
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